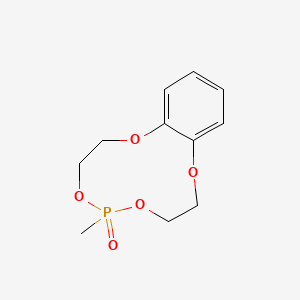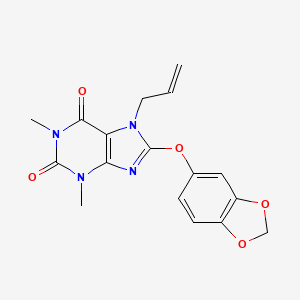
5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide
Descripción general
Descripción
5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide (also known as TBOA) is a potent inhibitor of glutamate transporters. It is a highly researched chemical compound due to its potential applications in the treatment of neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Mecanismo De Acción
TBOA works by inhibiting the uptake of glutamate by glutamate transporters. Glutamate is an excitatory neurotransmitter that plays a crucial role in the nervous system. When released into the synapse, it binds to receptors on the postsynaptic neuron, causing it to depolarize and fire an action potential. Excess glutamate can be toxic to neurons, and glutamate transporters are responsible for removing excess glutamate from the synapse. TBOA inhibits the uptake of glutamate by binding to the glutamate transporter, preventing it from removing excess glutamate from the synapse.
Biochemical and Physiological Effects:
TBOA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of glutamate in the hippocampus, a brain region involved in learning and memory. It has also been shown to increase the excitability of neurons in the hippocampus. These effects suggest that TBOA could have potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBOA has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of low concentrations in experiments. This can be beneficial in reducing the potential for non-specific effects. One limitation is its potential toxicity, which can limit the concentration that can be used in experiments. Another limitation is its short half-life, which can make it difficult to maintain a consistent concentration over time.
Direcciones Futuras
There are several future directions for research on TBOA. One direction is the development of more potent and selective inhibitors of glutamate transporters. Another direction is the investigation of TBOA's potential applications in the treatment of neurological disorders such as epilepsy, stroke, and Alzheimer's disease. Additionally, the investigation of TBOA's effects on other neurotransmitters and brain regions could provide further insight into its potential therapeutic applications.
Aplicaciones Científicas De Investigación
TBOA has been extensively researched for its potential applications in the treatment of neurological disorders. It has been shown to inhibit the uptake of glutamate, a neurotransmitter that plays a crucial role in the nervous system. Glutamate transporters are responsible for removing excess glutamate from the synapse, and their dysfunction has been implicated in various neurological disorders. TBOA's ability to inhibit glutamate transporters makes it a potential candidate for the treatment of these disorders.
Propiedades
IUPAC Name |
6-methyl-2,5,7,10-tetraoxa-6λ5-phosphabicyclo[9.4.0]pentadeca-1(15),11,13-triene 6-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O5P/c1-17(12)15-8-6-13-10-4-2-3-5-11(10)14-7-9-16-17/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKFZUBRXAMSDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=O)OCCOC2=CC=CC=C2OCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B4323975.png)
![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4323982.png)
![N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4323992.png)
![1-(4-methyl-2-nitrophenyl)-5-oxo-2-(1H-pyrrol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4324001.png)
![4-(1,3-benzodioxol-5-yl)-2-methyl-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene](/img/structure/B4324005.png)
![3-amino-1-(1-ethyl-1H-pyrazol-4-yl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B4324014.png)
![2-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4324017.png)
![2-oxo-2-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}ethyl 2,3-di-2-furylquinoxaline-6-carboxylate](/img/structure/B4324022.png)
![3-bromo-6-(3-bromo-4-ethoxyphenyl)-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine](/img/structure/B4324029.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-1-(2-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4324034.png)
![ethyl 4-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)sulfonyl]benzoate](/img/structure/B4324035.png)
![5-{[(1-adamantylmethyl)amino]sulfonyl}-N-benzyl-2,4-dichlorobenzamide](/img/structure/B4324054.png)
![5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(4-ethylphenyl)benzamide](/img/structure/B4324060.png)
